molecular formula C19H27N3O6 B5121135 1'-(3-nitrobenzyl)-1,4'-bipiperidine oxalate

1'-(3-nitrobenzyl)-1,4'-bipiperidine oxalate

Cat. No. B5121135
M. Wt: 393.4 g/mol
InChI Key: MAQXKTZZDUCKIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-(3-nitrobenzyl)-1,4'-bipiperidine oxalate is a chemical compound that has been used in scientific research for its unique properties. This compound is a nitrobenzyl derivative of bipiperidine, which is a class of compounds that has been shown to have various pharmacological activities. In

Mechanism of Action

The mechanism of action of 1'-(3-nitrobenzyl)-1,4'-bipiperidine oxalate involves its interaction with sigma-1 receptors. This compound has been shown to bind to sigma-1 receptors with high affinity and modulate their activity. Sigma-1 receptors are involved in various cellular processes, including calcium signaling, chaperone activity, and lipid metabolism. Therefore, the modulation of sigma-1 receptor activity by this compound can have various biochemical and physiological effects.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are primarily related to its modulation of sigma-1 receptor activity. This compound has been shown to have various effects on cellular processes, including the regulation of calcium signaling, modulation of chaperone activity, and alteration of lipid metabolism. Additionally, this compound has been shown to have neuroprotective effects in various models of neurodegenerative diseases. These effects are thought to be related to the modulation of sigma-1 receptor activity by this compound.

Advantages and Limitations for Lab Experiments

The advantages of using 1'-(3-nitrobenzyl)-1,4'-bipiperidine oxalate in lab experiments are primarily related to its unique properties. This compound has a high affinity for sigma-1 receptors, which makes it an attractive tool for studying the function of these proteins. Additionally, the modulation of sigma-1 receptor activity by this compound can have various biochemical and physiological effects, which can be useful for studying cellular processes and disease mechanisms. However, the limitations of using this compound in lab experiments are primarily related to its specificity. This compound has a high affinity for sigma-1 receptors, but it may also interact with other proteins, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 1'-(3-nitrobenzyl)-1,4'-bipiperidine oxalate. One future direction is the development of more specific sigma-1 receptor ligands that can be used to study the function of these proteins with greater precision. Additionally, the use of this compound in the study of neurodegenerative diseases is an area of active research. This compound has been shown to have neuroprotective effects in various models of neurodegenerative diseases, and further studies are needed to determine its potential as a therapeutic agent. Finally, the use of this compound in the study of addiction and substance abuse is another area of active research. Sigma-1 receptors have been implicated in addiction and substance abuse, and the modulation of sigma-1 receptor activity by this compound may have potential as a therapeutic strategy.

Synthesis Methods

The synthesis of 1'-(3-nitrobenzyl)-1,4'-bipiperidine oxalate involves the reaction of bipiperidine with 3-nitrobenzyl chloride in the presence of a base. This reaction results in the formation of the nitrobenzyl derivative of bipiperidine, which is then converted to the oxalate salt by reaction with oxalic acid. The synthesis of this compound has been reported in the literature, and the purity and identity of the product have been confirmed by various analytical techniques.

Scientific Research Applications

1'-(3-nitrobenzyl)-1,4'-bipiperidine oxalate has been used in various scientific research studies due to its unique properties. This compound has been shown to have a high affinity for sigma-1 receptors, which are a class of proteins that are involved in various cellular processes. Sigma-1 receptors have been implicated in various diseases, including cancer, neurological disorders, and addiction. Therefore, the ability of this compound to modulate sigma-1 receptor activity has made it an attractive compound for scientific research.

properties

IUPAC Name

1-[(3-nitrophenyl)methyl]-4-piperidin-1-ylpiperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2.C2H2O4/c21-20(22)17-6-4-5-15(13-17)14-18-11-7-16(8-12-18)19-9-2-1-3-10-19;3-1(4)2(5)6/h4-6,13,16H,1-3,7-12,14H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQXKTZZDUCKIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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